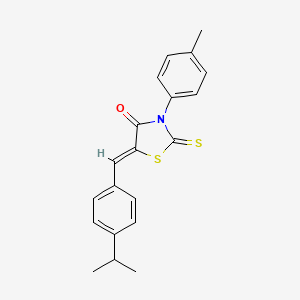
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as IMBT, is a chemical compound that has shown promising results in scientific research applications. It is a thiazolidinone derivative that has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods.
作用機序
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and hypoglycemic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and hypoglycemic effects. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which suggests that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a high solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, one limitation of using this compound in lab experiments is its limited stability, which may affect its potency over time.
将来の方向性
There are several future directions for research on 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing more stable derivatives of this compound that could be used in clinical trials.
合成法
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods. Microwave-assisted synthesis has been shown to be a more efficient method for synthesizing this compound. This method involves the use of microwave radiation to heat the reaction mixture, which results in faster reaction times and higher yields of this compound.
科学的研究の応用
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-8-6-15(7-9-16)12-18-19(22)21(20(23)24-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYTCSENFEJLL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
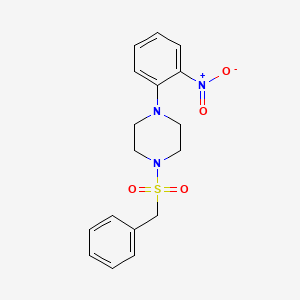
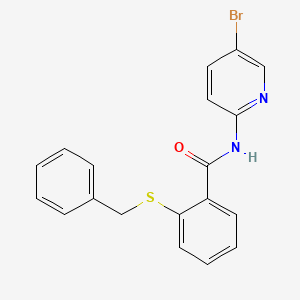
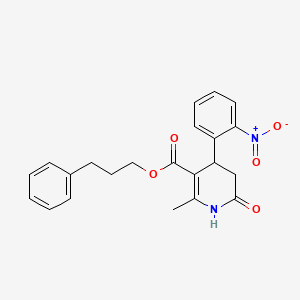

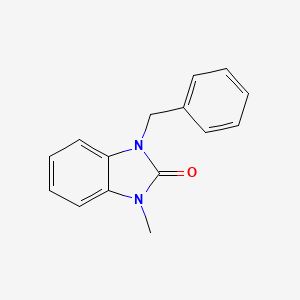
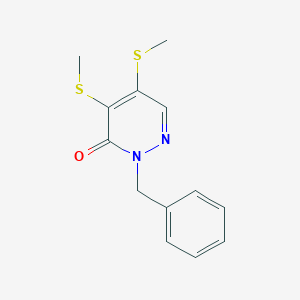

![1-[3-(benzyloxy)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5918185.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5918186.png)